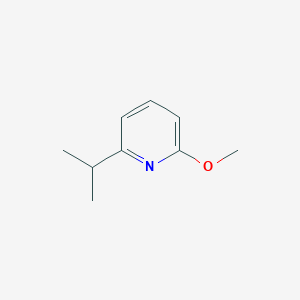

2-Isopropyl-6-methoxypyridine

描述

Contextualizing 2-Isopropyl-6-methoxypyridine within Pyridine (B92270) Chemistry Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental scaffolds in a vast array of chemical applications. researchgate.netwikipedia.org These compounds are integral to the development of pharmaceuticals, agrochemicals, and materials. researchgate.netsemanticscholar.orgacs.org The reactivity of the pyridine ring, characterized by its electron-deficient nature, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgnih.gov

This compound is a disubstituted pyridine derivative. The presence of an isopropyl group at the 2-position and a methoxy (B1213986) group at the 6-position significantly influences the electronic properties and steric environment of the pyridine ring. This substitution pattern directs the reactivity of the molecule in subsequent chemical transformations. The synthesis of such substituted pyridines has garnered considerable attention from chemists due to their importance as building blocks for more complex and biologically active compounds. semanticscholar.org

Significance and Research Trajectory of this compound in Modern Chemical Synthesis and Applications

The utility of this compound in modern chemical synthesis lies in its role as a versatile intermediate or building block. cymitquimica.comsrdorganics.com Heterocyclic compounds like this are foundational in the synthesis of a wide variety of pharmacologically active molecules. srdorganics.com The specific substitution pattern of this compound can be strategically employed in the design and synthesis of novel compounds with desired properties.

Research has demonstrated the importance of methoxypyridine motifs in the development of therapeutic agents. For instance, the incorporation of a methoxypyridine scaffold has been shown to improve the activity and solubility of certain gamma-secretase modulators, which are of interest in Alzheimer's disease research. nih.gov While this research does not directly involve this compound, it highlights the potential of this class of compounds.

Overview of Key Academic Disciplines Engaging with this compound Research

The study and application of this compound and related substituted pyridines span several key academic disciplines:

Organic Synthesis: Chemists in this field focus on developing new methods for the synthesis of substituted pyridines and utilizing them as building blocks for more complex molecular architectures. semanticscholar.orgorganic-chemistry.org

Medicinal Chemistry: Researchers in medicinal chemistry explore the use of pyridine derivatives as scaffolds for the design and synthesis of new drug candidates. nih.govnih.gov The structural features of this compound make it a compound of interest for creating novel pharmacologically active molecules.

Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. researchgate.netprinceton.edu The specific steric and electronic properties of this compound could be leveraged in the design of new ligands for various catalytic transformations.

Materials Science: Pyridine derivatives are also investigated for their potential applications in materials science, including the development of polymers and functional materials. researchgate.netresearchgate.net

Interactive Data Tables

Below are interactive tables detailing some of the known properties and identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-isopropyl-6-methoxy-pyridine |

| PubChem CID | 20605529 |

| SMILES | CC(C)C1=NC(=CC=C1)OC |

Data sourced from PubChem. tci-chemical-trading.com

Table 2: Related Compound Spectroscopic Data

| Spectrum Type | Solvent | Source |

| 13C NMR | CDCl3 | W. Robien, Inst. of Org. Chem., Univ. of Vienna |

| IR | ||

| Mass Spec |

Note: Access to the full spectra for 2-Methoxy-6-methylpyridine may require a subscription to the SpectraBase service. spectrabase.com

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-6-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)8-5-4-6-9(10-8)11-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYRIPJLBOJUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609049 | |

| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479412-25-4 | |

| Record name | 2-Methoxy-6-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropyl 6 Methoxypyridine

Synthetic Pathways to 2-Isopropyl-6-methoxypyridine and its Analogues

The construction of the this compound scaffold can be achieved through two primary strategic approaches: the direct, de novo synthesis of the substituted pyridine (B92270) ring, or the modification of an existing, suitably functionalized pyridine precursor. Each pathway offers distinct advantages and challenges depending on the availability of starting materials and the desired complexity of the final molecule.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 2,6-disubstituted pyridine core with the isopropyl and methoxy (B1213986) groups installed during the ring-forming process or through sequential functionalization of the parent pyridine ring.

Introducing an isopropyl group at the C-2 position of a pyridine ring can be accomplished through the reaction of organometallic reagents with pyridine or its derivatives. A common strategy involves the use of Grignard reagents. For instance, the reaction of isopropylmagnesium bromide with pyridine N-oxide derivatives can lead to regioselective alkylation at the C-2 position. organic-chemistry.orgrsc.org The N-oxide activates the pyridine ring towards nucleophilic attack, and subsequent treatment, often with a reagent like acetic anhydride, removes the N-oxide to yield the 2-substituted pyridine. organic-chemistry.org

This process can be summarized in the following generalized scheme:

| Reactant 1 | Reactant 2 | Reagent | Product | Description |

| Pyridine N-oxide | Isopropylmagnesium Halide | 1. THF 2. Acetic Anhydride | 2-Isopropylpyridine | The Grignard reagent adds to the C-2 position of the N-oxide, followed by deoxygenation to yield the alkylated pyridine. organic-chemistry.org |

| 6-Methoxypyridine | Isopropylating Agent | Catalyst (e.g., Palladium) | This compound | Direct C-H activation and alkylation, though challenging, represents a modern approach to pyridine functionalization. |

This method is particularly useful as it allows for the formation of 2,6-disubstituted pyridines by sequential additions if a suitable intermediate is isolated. organic-chemistry.org

The methoxy group is typically introduced via etherification of a corresponding hydroxypyridine or through nucleophilic substitution of a halopyridine. In a direct synthesis context starting from a non-methoxylated precursor, the Williamson ether synthesis is a classic and effective method. This involves the deprotonation of a 6-isopropyl-2-hydroxypyridine (or its tautomer, 6-isopropylpyridin-2(1H)-one) with a base, such as potassium carbonate or sodium hydride, followed by reaction with a methylating agent like iodomethane or dimethyl sulfate.

A representative reaction is shown below:

| Starting Material | Reagents | Product | Reaction Type |

| 2-Bromo-3-hydroxy-6-methylpyridine | 1. K₂CO₃ 2. Iodomethane | 2-Bromo-3-methoxy-6-methylpyridine | Williamson Ether Synthesis chemicalbook.com |

| 6-Isopropyl-2-hydroxypyridine | 1. Base (e.g., NaH) 2. CH₃I | This compound | Williamson Ether Synthesis |

This method is highly efficient for preparing methoxypyridines from their corresponding pyridone precursors.

Constructing the pyridine ring with the desired substituents from acyclic precursors is a powerful, albeit complex, strategy. The Hantzsch pyridine synthesis is a well-known multi-component reaction that forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgscispace.comnih.govyoutube.com To synthesize this compound via a Hantzsch-type reaction, specialized precursors would be required. The strategy would involve the condensation of a β-keto ester (or equivalent) containing the isopropyl moiety, another carbonyl component, and an ammonia source.

| Component 1 | Component 2 | Component 3 | Intermediate | Final Product (after oxidation) |

| β-Keto ester (with isopropyl group) | Aldehyde/Ketone | Ammonia Source | Dihydropyridine | Substituted Pyridine wikipedia.org |

While versatile, the Hantzsch synthesis and other ring-forming strategies (such as those involving [2+2+2] cycloadditions or cascade reactions) often require carefully designed and sometimes inaccessible starting materials to achieve a specific substitution pattern like 2-isopropyl-6-methoxy. nih.govacsgcipr.org

Synthesis from Precursor Compounds and Derivatives

A more common and often more practical approach involves the stepwise modification of a pre-formed, substituted pyridine ring. This strategy leverages the well-established reactivity of functional groups on the pyridine nucleus.

The most direct and widely applicable synthesis of this compound starts from commercially available or readily synthesized 2-halo-6-isopropylpyridines. The halogen atom at the C-2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comechemi.comyoutube.comsci-hub.semasterorganicchemistry.com

The reaction involves treating 2-chloro- or 2-bromo-6-isopropylpyridine with a source of methoxide, typically sodium methoxide, in a suitable solvent like methanol or dimethylformamide (DMF), often with heating. The electron-withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, facilitating the displacement of the halide. stackexchange.comechemi.com

A detailed example of this key transformation is outlined below:

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2-Chloro-6-isopropylpyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | This compound |

| 2-Bromo-6-isopropylpyridine | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | This compound |

This SNAr reaction is highly efficient and is the preferred industrial and laboratory-scale method for preparing such compounds. The synthesis of the precursor, 2-amino-6-chloro-3-nitropyridine, has been achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine, which can then be methoxylated using sodium methoxide. google.com This highlights the robustness of using halopyridines as key intermediates in the synthesis of alkoxy-substituted pyridines.

Transformations of Related Heterocycles

The synthesis and functionalization of the this compound scaffold can be understood by examining the transformations of related heterocyclic systems. The strategic manipulation of substituted pyridines is a cornerstone of medicinal and materials chemistry. For instance, the synthesis of polysubstituted pyridines often starts from more readily available precursors. A common strategy involves the derivatization of chloro-substituted pyridines. For example, 2-amino-6-chloro-3-nitropyridine can be converted to 2-amino-6-methoxy-3-nitropyridine through methoxylation with sodium methoxide. This intermediate can then undergo reduction to furnish 2,3-diamino-6-methoxypyridine, demonstrating a pathway to introduce functionality adjacent to the methoxy group.

Furthermore, methoxypyridine moieties themselves are valuable intermediates in the synthesis of complex natural products, such as Lycopodium alkaloids. masterorganicchemistry.com In these syntheses, the methoxypyridine can act as a masked pyridone, which can be revealed later in the synthetic sequence. masterorganicchemistry.com The methoxy group serves to moderate the basicity of the pyridine nitrogen, which can simplify purification processes. masterorganicchemistry.com The generation of pyridyne intermediates from substituted halopyridines also represents a powerful method for the difunctionalization of the pyridine ring, allowing for the introduction of various substituents in a regioselective manner. nih.gov

Regioselective Synthesis and Stereochemical Control

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted pyridines. Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs deprotonation to an adjacent position. For 2-methoxypyridine (B126380), lithiation can be directed to the C3 or C6 position depending on the reagents and conditions. While the methoxy group is a known ortho-directing group, the presence of the isopropyl group at the 2-position sterically hinders the C3 position, making regioselective functionalization at other positions a key consideration.

The synthesis of 2-alkyl-6-methoxypyridines can be achieved through the alkylation of lithiated 2-methyl-6-methoxypyridine. This approach allows for the introduction of various alkyl chains at the methyl position. The regioselectivity of reactions on the pyridine ring itself is also critical. For instance, the functionalization of 3-chloropyridines can proceed via 3,4-pyridyne intermediates, where the addition of an organomagnesium reagent can be directed by a 2-alkoxy group to occur regioselectively at the C4 position. nih.gov

Stereochemical control has been demonstrated in the α-alkylation of 2-alkylpyridines using chiral lithium amides as non-covalent auxiliaries. This method allows for the enantioselective introduction of substituents on the alkyl group, providing access to chiral pyridine derivatives. escholarship.orgnih.gov

| Method | Description | Regioselectivity/Stereoselectivity |

| Directed ortho-Metalation (DoM) | Lithiation directed by a substituent (e.g., methoxy group). | Typically directs to the ortho position. |

| Pyridyne Intermediates | Generation of a highly reactive pyridyne from a halopyridine. | Allows for regioselective difunctionalization, often influenced by other substituents. nih.gov |

| Chiral Lithium Amide (CLA) Alkylation | Use of a chiral base to direct the enantioselective alkylation of a carbanion. | Enables high enantioselectivity for α-alkylation of 2-alkylpyridines. escholarship.orgnih.gov |

| Minisci-type Alkylation | Radical alkylation of electron-deficient heterocycles. | Can be controlled for C4-selectivity using blocking groups. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines to reduce environmental impact. escholarship.orgbeilstein-journals.orgbeilstein-archives.org While specific green routes for this compound are not extensively documented, general sustainable methods for pyridine synthesis can be applied. These include the use of environmentally friendly solvents, catalysts, and energy sources. beilstein-journals.orgescholarship.org

Key green chemistry strategies applicable to pyridine synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. beilstein-journals.orgbeilstein-archives.org

One-pot multicomponent reactions: Combining multiple reaction steps into a single operation reduces waste from intermediate purification and solvent usage. beilstein-journals.orgescholarship.org

Use of green catalysts: Employing non-toxic and recyclable catalysts, such as iron-based catalysts or biocatalysts, is a key aspect of sustainable chemistry. beilstein-journals.orgnih.gov

Solvent-free or green solvent reactions: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids minimizes volatile organic compound (VOC) emissions. escholarship.orgbeilstein-journals.orgescholarship.org

For example, the Hantzsch pyridine synthesis, a classic method, can be adapted to greener conditions using microwave irradiation or solvent-free protocols. researchgate.net The development of novel catalysts, including biocatalysts, is a promising area for the future of green pyridine synthesis. beilstein-archives.org

Chemical Reactivity and Functionalization of this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring and its two substituents. The nitrogen atom, the isopropyl group, and the methoxy group all serve as sites for potential functionalization.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, rendering the nitrogen basic and nucleophilic. rsc.org Consequently, it readily reacts with electrophiles. acs.org

N-Protonation and Salt Formation: As a base (pKa of the pyridinium ion is ~5.2), pyridine and its derivatives react with acids to form pyridinium salts. researchgate.netrsc.org

N-Alkylation: Reaction with alkyl halides leads to the formation of quaternary pyridinium salts. This introduces a positive charge on the ring, which further activates it towards nucleophilic attack. researchgate.netrsc.orgwikipedia.org

N-Oxidation: The nitrogen atom can be oxidized, typically with peracids, to form a pyridine N-oxide. researchgate.netrsc.orgwikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Reactions Involving the Isopropyl Group

The isopropyl group, being attached to the pyridine ring, has an activated C-H bond at the tertiary carbon (the "pyridylic" position), analogous to a benzylic position. This allows for selective functionalization at this site.

C-H Functionalization: The α-sp3 C-H bond of 2-alkylpyridines can undergo direct functionalization. For example, phosphorus-catalyzed α-sp3-C–H amination has been developed for 2-alkylpyridines. rsc.org Similarly, direct C(sp3)–H allylic alkylation with Morita–Baylis–Hillman carbonates can occur under catalyst-free conditions. beilstein-journals.org

Oxidation: The pyridylic position is susceptible to oxidation. Strong oxidizing agents like hot potassium permanganate can oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comlibretexts.org More controlled oxidation can potentially convert the isopropyl group into a hydroxyl group (forming an alcohol) or a carbonyl group (forming 2-acetyl-6-methoxypyridine). The oxidation of benzylic positions can be achieved using various reagents, including metal catalysts with oxidants like tert-butyl hydroperoxide or through electrochemical methods. researchgate.netnih.gov

| Reaction | Reagents/Conditions | Product Type |

| α-C-H Amination | BINAP (catalyst), Dibutyl azodicarboxylate (DBAD) | α-aminated alkylpyridine rsc.org |

| α-C-H Allylation | Morita-Baylis-Hillman (MBH) carbonates | Allylated alkylpyridine beilstein-journals.org |

| Pyridylic Oxidation | Hot KMnO4, H+ | Carboxylic acid masterorganicchemistry.comlibretexts.org |

| Pyridylic Oxidation | CuCl2·2H2O, TBHP | Ketone nih.gov |

Reactions Involving the Methoxy Group

The methoxy group at the 2- or 6-position of a pyridine ring is a key functional handle, primarily for its conversion to a pyridone.

O-Demethylation (Ether Cleavage): The methyl-oxygen bond can be cleaved to yield the corresponding hydroxypyridine, which exists in equilibrium with its tautomeric pyridone form. This transformation is crucial in the synthesis of many biologically active compounds. masterorganicchemistry.com A variety of reagents can effect this cleavage, with the choice depending on the other functional groups present in the molecule. Common methods include treatment with strong acids like HBr, or Lewis acids such as boron tribromide (BBr3). wikipedia.org Nucleophilic reagents are also effective; for instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyarenes. researchgate.netelsevierpure.com Sodium ethanethiolate (NaSEt) is another nucleophilic reagent used for this purpose. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine ring is generally considered electron-deficient compared to benzene, which typically renders it less reactive towards electrophilic aromatic substitution (EAS). However, the substituents on the ring play a crucial role in modulating this reactivity. In this compound, the 6-methoxy group is an electron-donating group, which can activate the pyridine ring towards electrophilic attack. Conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions).

Electrophilic Aromatic Substitution:

The methoxy group at the 6-position is an activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy group are the 5-position and the nitrogen atom. The position para to the methoxy group is the 3-position. The isopropyl group at the 2-position is a weakly activating group and also directs to the ortho and para positions. The position ortho to the isopropyl group is the 3-position, and the position para is the 5-position.

Considering the directing effects of both substituents, electrophilic attack is most likely to occur at the 3-position and the 5-position . The bulky isopropyl group at the 2-position may sterically hinder attack at the 3-position to some extent. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield a mixture of 2-isopropyl-6-methoxy-3-nitropyridine and 2-isopropyl-6-methoxy-5-nitropyridine.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Isopropyl-6-methoxy-3-nitropyridine, 2-Isopropyl-6-methoxy-5-nitropyridine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2-isopropyl-6-methoxypyridine, 5-Bromo-2-isopropyl-6-methoxypyridine |

| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid, this compound-5-sulfonic acid |

Nucleophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient, facilitating nucleophilic attack, especially at the 2- and 4-positions. In this compound, the presence of a good leaving group at these positions would be required for a successful NAS reaction. For example, if a halogen were present at the 2- or 6-position, it could be displaced by a nucleophile. However, in the parent molecule, neither the isopropyl nor the methoxy group is a good leaving group under typical NAS conditions. The methoxy group could potentially be displaced under harsh conditions, but this is generally not a facile process.

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the 3-position does not allow for this stabilization. stackexchange.com

Catalytic Transformations and Derivatizations

Modern catalytic methods offer powerful tools for the functionalization of pyridine rings, often with high selectivity and efficiency. These transformations can be used to introduce a wide variety of substituents and to construct more complex molecular architectures.

Catalytic Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are particularly valuable for the derivatization of pyridines. To utilize these methods, this compound would first need to be halogenated, for example, at the 3- or 5-position. The resulting halopyridine can then participate in a variety of cross-coupling reactions.

Suzuki Coupling: Reaction of a halopyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond. This would allow for the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: This reaction involves the coupling of the halopyridine with an alkene to introduce a vinyl substituent.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the halopyridine with an amine.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the halopyridine with a terminal alkyne.

| Cross-Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | 3-Bromo-2-isopropyl-6-methoxypyridine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-2-isopropyl-6-methoxypyridine |

| Heck | 3-Bromo-2-isopropyl-6-methoxypyridine, Alkene | Pd(OAc)₂, P(o-tolyl)₃ | 3-Alkenyl-2-isopropyl-6-methoxypyridine |

| Buchwald-Hartwig | 3-Bromo-2-isopropyl-6-methoxypyridine, Amine | Pd₂(dba)₃, BINAP | 3-Amino-2-isopropyl-6-methoxypyridine |

| Sonogashira | 3-Bromo-2-isopropyl-6-methoxypyridine, Alkyne | PdCl₂(PPh₃)₂, CuI | 3-Alkynyl-2-isopropyl-6-methoxypyridine |

C-H Activation:

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, as it avoids the need for pre-functionalization (e.g., halogenation). Rhodium(III)-catalyzed C-H activation has been used for the C6-selective heteroarylation of 2-pyridones. While this compound is not a pyridone, related catalytic systems could potentially be developed for its direct functionalization.

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of derivatives and analogues of this compound is crucial for exploring its potential applications, particularly in medicinal chemistry, by enabling structure-activity relationship (SAR) studies.

Design Principles for Derivative Synthesis

The design of derivatives for SAR studies is guided by the goal of systematically probing the effects of different structural modifications on a specific biological activity. For this compound, key design principles would include:

Modification of the Isopropyl Group: Varying the size and nature of the alkyl group at the 2-position can explore the impact of sterics and lipophilicity in this region. This could involve replacing the isopropyl group with smaller (methyl, ethyl) or larger (tert-butyl, cyclohexyl) alkyl groups, or with functionalized alkyl chains.

Modification of the Methoxy Group: The electronic properties of the ring can be modulated by altering the substituent at the 6-position. The methoxy group could be replaced with other alkoxy groups of varying chain length, or with electron-withdrawing groups (e.g., halogens) or other electron-donating groups (e.g., amino groups).

Substitution on the Pyridine Ring: Introducing substituents at the 3-, 4-, and 5-positions allows for the exploration of the steric and electronic requirements for activity at these positions. A wide range of functional groups, including halogens, nitro groups, amino groups, and various carbon-linked substituents, can be introduced.

Introduction of Chiral Centers: If the target of interest has a chiral binding pocket, the introduction of stereocenters into the molecule can lead to enantioselective interactions.

Systematic Structural Modifications

Based on the design principles, a library of derivatives can be synthesized.

Modifications at the 2- and 6-Positions:

| Position | Modification | Rationale |

| 2 | Varying alkyl groups (methyl, ethyl, t-butyl) | Probe steric tolerance |

| 2 | Introduction of functionalized alkyl chains | Introduce new interaction points |

| 6 | Varying alkoxy groups (ethoxy, propoxy) | Modulate lipophilicity |

| 6 | Replacement with halogens (Cl, F) | Introduce electron-withdrawing character |

| 6 | Replacement with amino groups | Introduce hydrogen bonding capability |

Modifications at the 3-, 4-, and 5-Positions:

Systematic modification of the pyridine ring can be achieved through the electrophilic substitution and catalytic cross-coupling reactions described in the previous sections. For example, a series of 3-substituted derivatives could be prepared from 3-bromo-2-isopropyl-6-methoxypyridine via various palladium-catalyzed reactions.

Preparation of Chiral Derivatives

The preparation of chiral derivatives of this compound can be achieved through several strategies:

Use of Chiral Starting Materials: The synthesis could begin with a chiral precursor that already contains the desired stereocenter.

Asymmetric Synthesis: Enantioselective reactions can be employed to introduce a chiral center into the molecule with a high degree of stereocontrol. For example, an asymmetric reduction of a ketone precursor could be used to generate a chiral alcohol. Catalytic enantioselective methods for the synthesis of chiral pyridines are also being developed. nih.gov

Chiral Resolution: A racemic mixture of a chiral derivative can be separated into its individual enantiomers using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Synthesis of Chiral Analogues: Chiral acyclic nucleoside analogues have been synthesized using DHAP-dependent aldolases, which could be a potential route for creating chiral derivatives. nih.gov

The synthesis of chiral derivatives is particularly important for understanding the stereochemical requirements for biological activity and for the development of more potent and selective therapeutic agents.

Based on a thorough search of available scientific literature and chemical databases, detailed experimental data for the specific spectroscopic and crystallographic analyses requested for the compound “this compound” are not publicly available. While the existence of the compound is confirmed in chemical supplier databases, research articles containing its specific ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR spectroscopy, UV-Vis spectroscopy, or single-crystal X-ray diffraction data could not be located.

Therefore, it is not possible to generate the article with the required detailed research findings and data tables as per the provided outline. The creation of such an article would necessitate fabricating data, which would be scientifically inaccurate.

Advanced Spectroscopic and Computational Characterization in 2 Isopropyl 6 Methoxypyridine Research

Crystallographic Studies and Solid-State Characterization

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Forms

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive technique for the solid-state characterization of crystalline materials like 2-Isopropyl-6-methoxypyridine. particle.dk It is fundamentally important in identifying and distinguishing different polymorphic forms, which are various crystalline structures of the same compound. rigaku.comrigaku.com These polymorphs, despite having identical chemical compositions, can exhibit significant differences in physical properties such as solubility, stability, and bioavailability, making their control essential in fields like pharmaceuticals. particle.dkamericanpharmaceuticalreview.com

The PXRD technique works by directing X-rays onto a powdered sample of the material. The crystalline lattice of the compound diffracts the X-rays at specific angles, creating a unique diffraction pattern. This pattern, often referred to as a "fingerprint," is characteristic of a specific crystalline form. rigaku.com By comparing the experimental PXRD pattern of a this compound sample to reference patterns, one can identify the specific polymorph present. rigaku.comnih.gov

Even minor alterations in the crystal structure, such as those arising from different crystallization conditions (e.g., solvent, temperature, pressure), can lead to detectable changes in the PXRD pattern, including shifts in peak positions or the appearance of new peaks. rigaku.com This sensitivity allows for the detection of polymorphic impurities, with modern equipment capable of quantifying trace amounts below 1% mass. rigaku.com

For a compound like this compound, a systematic polymorph screen would involve crystallization under a wide array of conditions and subsequent analysis of the solid products by PXRD. The resulting data would be crucial for selecting the most stable and suitable crystalline form for any specific application.

| Polymorph | Prominent Diffraction Peaks (2θ) | Relative Intensity (%) |

|---|---|---|

| Form I | 8.5° | 100 |

| 12.3° | 85 | |

| 21.0° | 70 | |

| Form II | 9.1° | 100 |

| 15.5° | 92 | |

| 22.4° | 65 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of this compound molecules in the solid state is governed by a network of non-covalent intermolecular interactions. Understanding these forces is key to explaining the compound's physical properties and crystal packing. The primary interactions expected for this molecule are hydrogen bonding and π-π stacking.

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors for hydrogen atoms from the isopropyl group or the pyridine ring of neighboring molecules. The energy of these C-H···N interactions in similar pyridine-substituted compounds has been calculated to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov

The aromatic pyridine ring is central to π-π stacking interactions. These occur when the electron-rich π-systems of adjacent pyridine rings overlap. The geometry of this stacking can be either face-to-face or offset (displaced face-to-face), with the latter often being more favorable due to reduced electrostatic repulsion. The substituents on the pyridine ring, namely the electron-donating isopropyl and methoxy groups, modulate the electron density of the π-system, which in turn influences the strength and nature of these stacking interactions. Computational studies on related polyhalogenated di- or triamino pyridines have been used to explore these supramolecular synthons. nih.gov

The interplay between molecular conformation and these intermolecular forces ultimately determines which polymorphic form is most stable. nih.gov Techniques like single-crystal X-ray diffraction, combined with computational analysis using tools like Hirshfeld surfaces, can provide detailed quantitative information about these interactions. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of this compound at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govmostwiedzy.pl For this compound, DFT calculations can provide a wealth of information. By solving the Kohn-Sham equations, DFT can determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. mdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (nucleophilic character) around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Studies on similar pyridine and dimethoxybenzene derivatives have successfully used DFT to identify such reactive sites. nih.govmostwiedzy.pl

| Property | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.4 eV | High kinetic stability |

| Dipole Moment | 2.1 D | Moderate polarity |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.orgyoutube.com For a flexible molecule like this compound, MD simulations provide a powerful means to explore its conformational landscape. oup.com The molecule's flexibility arises primarily from the rotation around the single bonds connecting the isopropyl and methoxy groups to the pyridine ring.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. biorxiv.org By running a simulation of this compound, typically in a simulated solvent to mimic solution-phase behavior, a trajectory of atomic positions over time is generated. bioinformaticsreview.com

Analysis of this trajectory reveals the preferred conformations of the molecule, the energy barriers between them, and the timescales of conformational changes. oup.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. MD simulations can thus provide a dynamic picture that goes beyond the static view offered by experimental crystal structures or simple geometry optimization. proquest.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. elsevierpure.comwikipedia.org

To develop a QSAR model for a series of pyridine derivatives including this compound, a dataset of compounds with measured biological activity (e.g., IC₅₀ values against a specific enzyme) is required. chemrevlett.com For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features is calculated. wikipedia.org

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. chemrevlett.com A robust QSAR model can then be used to predict the activity of new, unsynthesized pyridine derivatives, guiding the design of more potent compounds. rsc.org Similarly, QSPR models can predict physical properties like boiling point or solubility. The validity and predictive power of these models are assessed through rigorous statistical validation techniques. chemrevlett.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. vajdalab.org This method is a cornerstone of structure-based drug design. biorxiv.org

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the fitness of numerous possible binding poses. The scoring function estimates the binding free energy, considering factors like shape complementarity, electrostatic interactions, and hydrogen bonds. vajdalab.org

For this compound, a docking simulation would require a three-dimensional structure of a target protein. The simulation would predict how the molecule fits into the protein's active site, identifying key interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic interactions of the isopropyl group, π-π stacking of the pyridine ring) that stabilize the complex. nih.gov The results, including the predicted binding affinity and the detailed interaction pattern, provide valuable hypotheses about the molecule's mechanism of action and can guide the design of analogues with improved binding characteristics. acs.org

Pharmacological and Biological Research of 2 Isopropyl 6 Methoxypyridine and Its Analogues

Mechanisms of Action at the Molecular and Cellular Levels

The diverse biological effects of 2,6-disubstituted pyridine (B92270) analogues stem from their interactions with various molecular targets and their ability to modulate cellular pathways.

Enzyme Inhibition and Modulation Studies

Analogues of 2-isopropyl-6-methoxypyridine have demonstrated significant inhibitory activity against a range of enzymes implicated in disease pathogenesis.

New aromatic O-alkyl pyridine derivatives have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase involved in tumorigenesis. Kinetic studies have revealed that some of these compounds act as both competitive and non-competitive inhibitors of the PIM-1 kinase enzyme. nih.gov

Furthermore, 2,4,6-trisubstituted pyridine derivatives have been shown to exhibit strong topoisomerase I inhibitory activity. A structure-activity relationship study indicated that a 2-thienyl-4-furylpyridine skeleton was crucial for this inhibitory action. researchgate.net Other 2,6-diaryl-substituted pyridines have also been reported as topoisomerase I inhibitors. nih.gov

In the context of neurodegenerative diseases, certain pyrimidine (B1678525) and pyridine derivatives have been investigated as multitarget cholinesterase inhibitors. While pyridine derivatives were generally found to be more potent against butyrylcholinesterase (BChE), their inhibitory activity on acetylcholinesterase (AChE) was also noted. nih.gov A structure-based virtual screening identified a highly selective submicromolar inhibitor of human butyrylcholinesterase (huBuChE). acs.org

Additionally, a series of isothiazolo[4,3-b]pyridines have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. The substitution pattern on the pyridine ring was found to have a profound impact on PIKfyve inhibition. mdpi.com

Table 1: Enzyme Inhibition by Analogues of this compound

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Aromatic O-alkyl pyridines | PIM-1 Kinase | Competitive and non-competitive inhibition. nih.gov |

| 2,4,6-Trisubstituted pyridines | Topoisomerase I | 2-thienyl-4-furylpyridine skeleton is important for activity. researchgate.net |

| Pyridine diamine derivatives | Cholinesterases (AChE, BChE) | Generally more potent on BChE. nih.gov |

Receptor Binding and Agonist/Antagonist Activities

The pyridine scaffold has been utilized to develop ligands that interact with various receptors, demonstrating both agonist and antagonist activities.

Several pyridine analogues have been synthesized and evaluated as potential antagonists for the chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and inflammatory diseases. gsu.edu

In the realm of purinergic signaling, 1,4-dihydropyridine (B1200194) and pyridine derivatives have been studied for their interaction with adenosine (B11128) receptors. Certain modifications to the pyridine ring led to compounds with selectivity for the A3 adenosine receptor subtype, suggesting their potential as selective A3 adenosine antagonists. nih.gov

Dicationic derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have been shown to strongly bind anions. This interaction is facilitated by the preorganized structure of the receptors and the high acidity of the NH and CH groups. unison.mx

Cellular Pathway Modulation

The pyridine nucleotides NAD and NADP are fundamental molecules that play vital roles in metabolic conversions and as signal transducers in numerous cellular pathways. Their oxidized forms, NAD+ and NADP+, are crucial elements in regulatory pathways, with NAD+ serving as a substrate for ADP-ribosylation reactions and for the Sir2 family of NAD+-dependent protein deacetylases. nih.gov

A pyridine analogue of the anticancer drug dacarbazine (B1669748) was synthesized to investigate the role of the imidazole (B134444) ring in its mechanism of action. This analogue was found to induce the formation of reactive oxygen species (ROS), decrease mitochondrial membrane potential, and cause lysosomal membrane rupture, ultimately leading to cytotoxicity. These effects could be prevented by ROS scavengers and antioxidants, indicating a mechanism involving oxidative stress. researchgate.net

Antimalarial Activity Investigations

The pyridine moiety is a common structural feature in many antimalarial drugs. researchgate.net Consequently, numerous studies have focused on the synthesis and evaluation of pyridine derivatives as potential antimalarial agents.

A series of 3,5-diaryl-2-aminopyrazine analogues, derived from the replacement of the pyridine core of 3,5-diaryl-2-aminopyridines, exhibited impressive in vitro antiplasmodial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum. Some of these compounds were also shown to be curative in a Plasmodium berghei mouse model at low oral doses. nih.gov

Structure-activity relationship studies of 6-chloro-2-arylvinylquinolines, which contain a pyridine ring as part of the larger quinoline (B57606) structure, led to the discovery of potent compounds with low nanomolar antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. nih.gov

Table 2: Antimalarial Activity of Pyridine Analogues

| Compound Series | P. falciparum Strains | Key Findings |

|---|---|---|

| 3,5-Diaryl-2-aminopyrazines | K1 (multidrug-resistant), NF54 (sensitive) | Impressive in vitro activity (IC50 range of 6-94 nM) and in vivo efficacy in a mouse model. nih.gov |

Antitubercular Activity Research

Tuberculosis remains a major global health threat, and the development of new antitubercular agents is a critical area of research. Pyridine derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

A series of reduced lipophilic N-benzylic imidazo[1,2-a]pyridine (B132010) carboxamides were designed and synthesized as new anti-TB agents. Several derivatives exhibited excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov Other studies on imidazo[1,2-a]pyridine derivatives have also reported potent anti-TB activity. nih.govderpharmachemica.com

Chalcone (B49325) derivatives incorporating a pyridine ring have also been evaluated for their antitubercular activity. The position of the pyridine unit within the chalcone framework was found not to significantly influence the growth inhibitory properties against M. tuberculosis. mdpi.com

Furthermore, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis localized intracellularly within human macrophages, as well as against biofilm-forming tubercle bacilli. frontiersin.org In addition, new 2-thiopyridine derivatives have been found to be effective against both actively growing and dormant M. tuberculosis cells. nih.govnih.gov

Table 3: Antitubercular Activity of Pyridine Analogues

| Compound Class | M. tuberculosis Strain(s) | Key Findings |

|---|---|---|

| Imidazo[1,2-a]pyridine carboxamides | H37Rv, multidrug-resistant strains | Excellent in vitro activity (MIC: < 0.035 μM for some derivatives). nih.gov |

| Pyridyl chalcones | H37Rv | Position of the pyridine ring did not significantly affect activity. mdpi.com |

| 2,4-Disubstituted pyridines | Intracellular and biofilm-forming M. tuberculosis | Significant bactericidal activity. frontiersin.org |

Anticancer and Cytotoxicity Studies

The cytotoxic potential of pyridine derivatives against various cancer cell lines has been extensively investigated.

A series of 2,6-diaryl-substituted pyridines were synthesized and showed moderate cytotoxicity against several human cancer cell lines. Structure-activity relationship studies suggested that the number of aryl groups is critical for their biological activities. nih.gov

The antiproliferative activity of 2,6-disubstituted imidazo[4,5-b]pyridines has also been evaluated. Pronounced activity was observed for p-hydroxy substituted derivatives, with one of the most active compounds causing a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov

In a study on 2-methoxypyridine (B126380) derivatives, one compound displayed cytotoxic activity against all tested cancer cell lines, particularly human colorectal carcinoma (HT29), with an IC50 value lower than that of the reference drug doxorubicin. researchgate.net A review of methoxyflavone analogues, which can be considered structurally related to methoxypyridines, highlighted the role of the methoxy (B1213986) group in promoting cytotoxic activity in various cancer cell lines. mdpi.com

Table 4: Cytotoxicity of Pyridine Analogues Against Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| 2,6-Diaryl-substituted pyridines | Various human cancer cell lines | Moderate cytotoxicity; the number of aryl groups is critical for activity. nih.gov |

| 2,6-Disubstituted imidazo[4,5-b]pyridines | Various cancer cell lines | p-Hydroxy substituted derivatives showed pronounced activity; induction of G2/M cell cycle arrest. nih.gov |

Anti-inflammatory Effects

The pyridine nucleus is a core component of many compounds investigated for anti-inflammatory properties. nih.govmdpi.com Studies on various pyridine derivatives have demonstrated their potential to modulate inflammatory pathways. For instance, a series of novel 2-pyridyl-2-thiobenzothiazole compounds were evaluated using in vitro methods, with (3-carboxy-2-pyridyl)-2-thiobenzothiazole showing more potent anti-inflammatory activity than the reference drug, indomethacin. nih.gov Similarly, newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema model, which was linked to the inhibition of prostaglandin (B15479496) E2 (PGE2). bohrium.com

In vivo studies using a Complete Freund's Adjuvant-induced inflammatory model in animals further corroborated the anti-inflammatory effects of pyridine carbothioamide analogs, which produced a significant reduction in paw size. nih.gov Although direct experimental data on the anti-inflammatory effects of this compound is not available, the consistent findings across a range of pyridine-containing molecules suggest that this structural class is a promising area for the development of new anti-inflammatory agents. nih.govnih.govmdpi.com

Antioxidant and Antiglycation Activities

Antioxidant Activity The antioxidant potential of pyridine derivatives has been well-documented through various in vitro assays. Analogues such as mexidol, emoxipin, and proxipin, which are 3-oxypyridine derivatives, have demonstrated the ability to scavenge reactive oxygen species and interact with catalytically active iron ions, thereby inhibiting oxidative processes. nih.govresearchgate.net The antioxidant activity of these compounds was confirmed in chemiluminescent model systems, including phospholipid liposome (B1194612) suspensions. nih.gov

The evaluation of thiazolo[4,5-b]pyridine (B1357651) derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method also confirmed their antioxidant capabilities. pensoft.net Further studies on different classes of pyridine analogues have consistently shown antioxidant potential, with activity levels often dependent on the specific substitutions on the pyridine ring. derpharmachemica.com

Antiglycation Activity Protein glycation is a non-enzymatic process implicated in the complications of diabetes and aging. Research into novel imidazo[4,5-b]pyridine benzohydrazones has revealed significant antiglycation potential. researchgate.net In these studies, compounds with di- and trihydroxy substitutions showed the most potent activity. A correlation was observed between antiglycation effects and antioxidant capacity, as measured by DPPH and FRAP assays, suggesting that the antioxidant properties of these compounds contribute to their ability to inhibit glycation. researchgate.net Although compounds like 4-thiazolidinone (B1220212) derivatives have also been identified as inhibitors of advanced glycation end products, the research on pyridine-based structures highlights their potential as leads for developing antidiabetic compounds. researchgate.netnih.gov

| Compound Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 3-Oxypyridine Analogues (Mexidol, Emoxipin) | Chemiluminescence | Scavenge reactive oxygen species and interact with Fe2+ ions. | nih.gov |

| Thiazolo[4,5-b]pyridine Derivatives | DPPH Radical Scavenging | Demonstrated in vitro antioxidant activity. | pensoft.net |

| Imidazo[4,5-b]pyridine Benzohydrazones | DPPH, FRAP | Showed a correlation between antioxidant and antiglycation activities. | researchgate.net |

| 2- and 4-Pyridyl Derivatives | DPPH, FRAP | Activity varied by isomer; 3- and 4-pyridyl derivatives were generally more potent. | derpharmachemica.com |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of neurodegenerative and psychiatric disorders, such as Parkinson's disease and depression. wikipedia.org The two isoforms of the enzyme, MAO-A and MAO-B, are distinguished by their substrate specificity and inhibitor sensitivity. wikipedia.org Inhibition of MAO-B is a key strategy in managing Parkinson's disease, as it reduces the metabolism of dopamine. mdpi.com

Studies on heterocyclic compounds structurally related to pyridine have demonstrated significant and selective MAO inhibitory activity. For example, a series of condensed pyridazines were found to be reversible and selective inhibitors of MAO-B, with little effect on MAO-A. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that lipophilicity was a key factor in enhancing MAO-B inhibitory activity. nih.gov

More recent research on pyridazinobenzylpiperidine derivatives identified compounds with potent and selective MAO-B inhibition. mdpi.comnih.gov One of the most active compounds, S5, displayed an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19.04 over MAO-A. mdpi.comnih.gov Kinetic studies confirmed a competitive and reversible type of inhibition for the lead compounds. nih.gov These findings underscore the potential of pyridine-like scaffolds in designing selective MAO-B inhibitors for therapeutic use. mdpi.com

| Compound Class | Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidines | S5 | 0.203 | 3.857 | 19.04 | mdpi.comnih.gov |

| Pyridazinobenzylpiperidines | S16 | 0.979 | >10 | >10.21 | mdpi.com |

| Condensed Pyridazines | Generally selective for MAO-B; activity modulated by lipophilicity. | nih.gov |

Preclinical Pharmacological Evaluation

In Vitro Assays and Screening Methodologies

The preclinical evaluation of pyridine derivatives involves a diverse array of in vitro assays to characterize their biological activity and establish structure-activity relationships. nih.gov Cytotoxicity and antiproliferative activity are commonly assessed using the MTT assay against various human cancer cell lines, including Huh-7 (liver), A549 (lung), MCF-7 (breast), HCT-116 (colon), and Caco-2 (colon). rsc.orgnih.govresearchgate.net

For specific therapeutic targets, a range of functional and enzymatic assays are employed. To evaluate anti-inflammatory potential, cyclooxygenase (COX-1 and COX-2) inhibition assays are utilized. nih.govmdpi.com The investigation of antiviral activity, particularly against HIV, involves screening against wild-type and resistant mutant strains in cell lines like MT-4. nih.gov Furthermore, the potential of pyridine analogues as anticancer agents has been explored through tubulin polymerization assays, where compounds are evaluated for their ability to inhibit microtubule formation. rsc.org

| Activity/Target | Assay/Methodology | Cell Line/System | Reference |

|---|---|---|---|

| Anticancer/Cytotoxicity | MTT Assay | HCT-116, HepG-2, MCF-7, Huh-7, A549, Caco-2 | rsc.orgnih.govresearchgate.net |

| Anti-inflammatory | COX-1/COX-2 Inhibition | Enzymatic Assay | nih.govmdpi.com |

| Antiviral (HIV) | Antiviral Activity Assay | MT-4 cells (wild-type and mutant strains) | nih.gov |

| Antimalarial | Parasite Multiplication Inhibition | Plasmodium falciparum (RKL9 strain) | nih.gov |

| Anticancer (Microtubules) | Tubulin Polymerization Assay | Biochemical Assay | rsc.org |

| MAO Inhibition | Enzyme Inhibition Assay | Recombinant human MAO-A and MAO-B | mdpi.com |

| Nicotinic Receptor Binding | Radioligand Binding Assay | Neuronal nAChRs | nih.gov |

In Vivo Efficacy and Safety Studies in Animal Models

The therapeutic potential of pyridine analogues identified through in vitro screening is further validated in various animal models. For anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard method to assess in vivo efficacy. nih.govbohrium.com The Complete Freund's Adjuvant-induced inflammation model is also used for more chronic inflammatory conditions. nih.gov

In the field of infectious diseases, pyridine derivatives have been evaluated for antimalarial activity in mice infected with chloroquine-sensitive Plasmodium berghei ANKA strain, using a 4-day suppressive test to measure the inhibition of parasite multiplication. nih.gov For neurodegenerative diseases, such as Alzheimer's, transgenic mouse models like J20 and Tg2576 are used to assess the ability of compounds to reduce pathological markers like Aβ42 levels in the plasma and brain. nih.gov The anticancer efficacy of novel pyridine derivatives has been studied in both syngeneic and xenograft models of lung cancer in mice. consensus.app Preliminary safety and toxicity information is often gathered during these efficacy studies, with some pyridine derivatives showing no toxicity at tested doses. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. Pharmacokinetic studies of methoxypyridine-derived analogues have been conducted in animal models, such as CD-1 mice and Wistar rats. nih.govnih.gov These studies assess key parameters including clearance, plasma half-life (t1/2), and bioavailability. For instance, in vivo analysis of methoxypyridine-derived gamma-secretase modulators demonstrated that several compounds were capable of crossing the blood-brain barrier (BBB), a critical property for CNS-targeted drugs. nih.gov

The pharmacokinetic profile of methoxphenidine (B10765381) (MXP), a related compound, was evaluated in rats, showing that it rapidly crossed the BBB, reaching peak concentrations in both serum and brain 30 minutes after administration, with an elimination half-life of 2.15 hours. nih.gov In another study, the synthetic cathinone (B1664624) analogue 3-Methyl-methcathinone (3-MMC) displayed rapid absorption with a short plasma half-life of 0.8 hours and a bioavailability of approximately 7% in a pig model. nih.govresearchgate.net These studies highlight that modifications to the pyridine scaffold can significantly influence the pharmacokinetic properties of the resulting compounds. rsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound and its Analogues

The therapeutic potential of compounds based on the this compound scaffold is intrinsically linked to their chemical structures. Through meticulous structure-activity relationship (SAR) and structure-property relationship (SPR) analyses, researchers can decipher the intricate connections between molecular features and biological outcomes. These investigations are crucial for guiding the design of new analogues with enhanced potency, selectivity, and drug-like properties.

Elucidation of Key Structural Features for Biological Activity

The biological activity of this compound analogues is highly dependent on the nature and substitution pattern of the pyridine core. The interplay between the steric and electronic properties of the substituents at the 2- and 6-positions, as well as modifications to other parts of the pyridine ring, dictates the interaction of these molecules with their biological targets.

The isopropyl group at the 2-position provides a bulky, lipophilic substituent. The size and shape of this alkyl group can play a significant role in fitting into hydrophobic pockets within a target protein. Research on analogous systems, such as sulfonamide methoxypyridine derivatives acting as PI3K/mTOR dual inhibitors, has highlighted the importance of the size of N-alkyl amide substituents. In these studies, moderately sized groups, with the isopropyl group being optimal, demonstrated the most potent inhibitory activity. nih.gov This suggests that the steric bulk of the isopropyl group in this compound is likely a key feature for its biological effects.

Interactive Table: Key Structural Features and Their Potential Roles

| Structural Feature | Position | Potential Role in Biological Activity |

|---|---|---|

| Pyridine Ring | Core Scaffold | Provides the fundamental framework for substituent orientation; the nitrogen atom can act as a hydrogen bond acceptor. |

| Isopropyl Group | 2 | Provides steric bulk and lipophilicity, potentially fitting into hydrophobic pockets of target proteins. |

Optimization Strategies for Potency and Selectivity

The development of this compound analogues into viable therapeutic agents necessitates a focused effort on optimizing their potency and selectivity. Medicinal chemists employ a variety of strategies to fine-tune the molecular structure to achieve these goals.

One common and effective approach is scaffold hopping . This strategy involves replacing the central pyridine core with other heterocyclic systems while retaining the key pharmacophoric elements, such as the isopropyl and methoxy substituents. This was demonstrated in the development of novel PI3K/mTOR dual inhibitors based on a methoxypyridine core, where a scaffold hopping strategy was successfully employed to design new series of potent compounds. nih.gov This approach can lead to the discovery of novel intellectual property and may improve properties such as solubility and metabolic stability.

Structure-based drug design (SBDD) is another powerful optimization strategy. If the three-dimensional structure of the biological target is known, researchers can use this information to design analogues that fit more precisely into the active site. This can involve modifying the size and shape of the substituents to maximize favorable interactions and minimize steric clashes. For instance, in the development of kinase inhibitors, understanding the geometry of the ATP-binding pocket allows for the rational design of inhibitors with high affinity and selectivity.

Another innovative optimization technique is macrocyclization . This involves tethering two parts of the molecule together to create a cyclic structure. This strategy was effectively used to develop potent and selective HPK1 inhibitors from 2-substituted-pyridin-4-yl precursors. nih.gov Macrocyclization can pre-organize the molecule into a bioactive conformation, which can lead to a significant increase in potency and can also improve selectivity by reducing off-target binding.

Finally, systematic modification of the substituents on the pyridine ring is a fundamental optimization strategy. This can involve exploring a range of alkyl and aryl groups at various positions to probe the SAR and identify analogues with improved biological profiles.

Computational Approaches in SAR/SPR

In modern drug discovery, computational methods are indispensable tools for accelerating the design and optimization of new drug candidates. For this compound and its analogues, computational approaches play a vital role in understanding their SAR and SPR.

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used computational technique to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of novel, unsynthesized analogues. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For pyridine-based compounds, 2D- and 3D-QSAR models have been successfully applied to guide the design of more potent molecules. researchgate.net

Molecular docking is another powerful computational tool that predicts the preferred orientation of a molecule when bound to a biological target. nih.gov This technique allows researchers to visualize the binding mode of this compound analogues within the active site of a protein. By analyzing the predicted interactions, such as hydrogen bonds and hydrophobic contacts, medicinal chemists can gain insights into the structural basis of activity and design modifications to improve binding affinity. Molecular docking was instrumental in confirming the binding mode of sulfonamide methoxypyridine derivatives with PI3Kα and mTOR. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. These simulations model the movement of atoms over time, allowing for the assessment of the stability of the binding complex and the identification of key conformational changes that may occur upon binding.

Together, these computational approaches provide a powerful platform for the rational design and optimization of this compound analogues, enabling a more efficient path toward the development of new therapeutic agents.

Information regarding the metabolic and environmental fate of this compound is not available in the current scientific literature.

Extensive searches for data on the metabolic pathways, biotransformation, and environmental degradation of the chemical compound this compound have yielded no specific results. Consequently, the requested article focusing on these aspects of the compound cannot be generated at this time.

Scientific literature does not currently contain published in vitro or in vivo metabolism studies for this compound. As a result, there is no information available regarding its metabolic pathways, the identification of its metabolites, or the specific enzymatic processes involved in its biotransformation, such as oxidation or ether cleavage. Furthermore, no research could be found detailing any potential impact of this compound on endogenous metabolic pathways.

Similarly, there is a lack of information concerning the environmental fate and biodegradation of this compound. No studies were identified that investigated its abiotic degradation pathways, including processes such as photolysis or hydrolysis.

Therefore, the sections and subsections outlined in the user's request, including "Metabolic Pathways and Biotransformation" and "Environmental Fate and Biodegradation Studies," cannot be addressed due to the absence of relevant scientific data.

Metabolic and Environmental Fate of 2 Isopropyl 6 Methoxypyridine

Environmental Fate and Biodegradation Studies

Biotic Degradation and Microbial Metabolism

The biotic degradation of pyridine (B92270) and its derivatives is a key process in their environmental fate, primarily driven by microbial activity. While specific studies on the microbial metabolism of 2-isopropyl-6-methoxypyridine are not extensively documented in publicly available literature, the degradation pathways of other pyridine compounds provide a foundational understanding of its likely metabolic fate. Microorganisms, including various species of bacteria and fungi, have been shown to utilize pyridine derivatives as a source of carbon and nitrogen. nih.govresearchgate.netnih.govasm.org

The rate and mechanism of microbial degradation are significantly influenced by the nature and position of substituents on the pyridine ring. nih.gov Generally, the process is initiated by the enzymatic hydroxylation of the ring, a critical step that increases its reactivity and facilitates subsequent ring cleavage. researchgate.net For many pyridine derivatives, this initial hydroxylation is an unusual reaction that incorporates an oxygen atom derived from water, not molecular oxygen. semanticscholar.org This allows for the initial steps of degradation to occur under both aerobic and anaerobic conditions. nih.govsemanticscholar.org

Under aerobic conditions, microorganisms often employ mono- or dioxygenase enzymes to introduce hydroxyl groups onto the pyridine ring, leading to the formation of dihydroxypyridines. nih.govportlandpress.com These intermediates are then susceptible to ring fission, breaking open the heterocyclic structure to form aliphatic compounds that can be further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic constituents). nih.govnih.gov For instance, the degradation of pyridine by Arthrobacter sp. has been shown to proceed through ring cleavage and subsequent metabolism to succinic acid. nih.govasm.org

| Microorganism Genus | Pyridine Derivative Degraded | Key Metabolic Process |

| Arthrobacter | Pyridine, 2-hydroxypyridine | Ring cleavage, Pigment formation |

| Nocardia | Pyridine, 3-hydroxypyridine | Slow oxidation, Formation of diols |

| Achromobacter | 2- or 3-hydroxypyridine | Formation of pyridine-2,5-diol |

| Agrobacterium | 4-hydroxypyridine | Formation of pyridine-3,4-diol |

| Bacillus | Pyridine | Ring cleavage |

| Alcaligenes | Pyridine | Mineralization under denitrifying conditions |

Environmental Half-life and Persistence

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or removed. This is often expressed as its half-life (t½), the time it takes for the concentration of the substance to decrease by half. The environmental half-life of this compound is not well-documented, but inferences can be drawn from the behavior of other pyridine derivatives and pesticides with similar structural features. nih.govnih.gov

The persistence of pyridine compounds in the environment is influenced by a combination of biotic and abiotic factors. Biotic degradation by microorganisms is a primary determinant of their persistence in soil and water. nih.gov As discussed in the previous section, the susceptibility of the pyridine ring to microbial attack varies with its substituents.

Abiotic factors also play a crucial role. Photodegradation, or the breakdown of a chemical by light, can be a significant removal mechanism for pyridine compounds in the atmosphere and surface waters. nih.gov The volatility of the compound, its water solubility, and its tendency to adsorb to soil and sediment particles also affect its distribution and persistence in different environmental compartments. nih.govnih.gov For example, pyridine itself is very soluble in water and can be subject to biodegradation, with half-lives in soil reported to be as short as a few days under favorable conditions. nih.gov However, adsorption to organic matter can reduce its bioavailability and increase its persistence. nih.gov

Given the structure of this compound, it is likely to have a moderate potential for persistence. The isopropyl and methoxy (B1213986) groups may influence its susceptibility to microbial degradation, and its partitioning behavior between water, soil, and air will depend on its specific physicochemical properties. Without empirical data, its precise environmental half-life remains speculative.

| Environmental Compartment | Factors Influencing Persistence | General Persistence of Pyridine Derivatives |

| Soil | Microbial activity, Adsorption to organic matter, pH, Temperature, Moisture | Can be rapid (days) to slow (months) |

| Water | Biodegradation, Photodegradation, Volatilization, Adsorption to sediment | Variable, dependent on conditions |

| Atmosphere | Photodegradation, Wet deposition (rain) | Likely short-lived due to photooxidation |

Transformation Products and Their Environmental Implications

During the degradation of a parent compound in the environment, intermediate substances known as transformation products (TPs) can be formed. These TPs may have different chemical and toxicological properties than the original molecule. The identification and assessment of TPs are crucial for a complete understanding of the environmental impact of a chemical.

For this compound, specific transformation products have not been reported in the scientific literature. However, based on the known metabolic pathways of other pyridine derivatives, several potential TPs can be hypothesized.

As mentioned, hydroxylation of the pyridine ring is a common initial step in microbial degradation. researchgate.net This could lead to the formation of various hydroxylated isomers of this compound. Subsequent enzymatic reactions could lead to the cleavage of the pyridine ring, resulting in the formation of aliphatic compounds. O-demethylation of the methoxy group is another plausible transformation, which would yield 2-isopropyl-pyridin-6-ol. Further degradation of these initial TPs would lead to a cascade of other intermediates.

The environmental implications of these potential transformation products are unknown without specific studies. In some cases, TPs can be more persistent, more mobile, or more toxic than the parent compound. Therefore, a comprehensive environmental risk assessment of this compound would require the identification and characterization of its major transformation products and an evaluation of their potential environmental effects.

| Potential Transformation Process | Hypothesized Transformation Product(s) | Potential Environmental Significance |

| Ring Hydroxylation | Hydroxylated derivatives of this compound | Altered toxicity and mobility |

| O-Demethylation | 2-isopropyl-pyridin-6-ol | Change in chemical properties and bioavailability |

| Ring Cleavage | Aliphatic carboxylic acids and aldehydes | Generally less toxic and more biodegradable |

Analytical Methods for Detection and Quantification in Biological and Environmental Matrices

Chromatographic Techniques (e.g., GC-MS, HPLC)

The detection and quantification of pyridine derivatives in complex biological and environmental samples typically rely on chromatographic techniques, which separate compounds based on their physical and chemical properties. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed. cdc.govijpsr.infoenv.go.jp